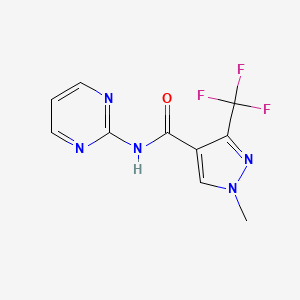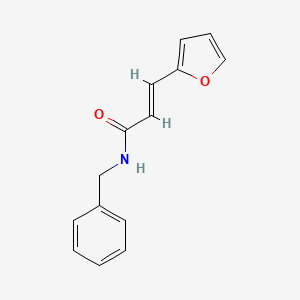
(2E)-N-benzyl-3-(furan-2-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-N-benzyl-3-(furan-2-yl)prop-2-enamide is a chemical compound that belongs to the class of amides. It is a synthetic organic compound that has been the center of attention for scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of ((2E)-N-benzyl-3-(furan-2-yl)prop-2-enamide)-N-benzyl-3-(furan-2-yl)prop-2-enamide is not fully understood. However, it has been suggested that it exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins. It has also been proposed that it exerts its antioxidant effects by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
((2E)-N-benzyl-3-(furan-2-yl)prop-2-enamide)-N-benzyl-3-(furan-2-yl)prop-2-enamide has been shown to have various biochemical and physiological effects. It has been reported to reduce inflammation and pain in animal models of inflammation and pain. It has also been shown to reduce oxidative stress and protect against oxidative damage in various cell types.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using ((2E)-N-benzyl-3-(furan-2-yl)prop-2-enamide)-N-benzyl-3-(furan-2-yl)prop-2-enamide in lab experiments is its potential as a lead compound for the development of new drugs. Its anti-inflammatory, analgesic, and antioxidant properties make it a promising candidate for the treatment of various diseases. However, one of the limitations of using ((2E)-N-benzyl-3-(furan-2-yl)prop-2-enamide)-N-benzyl-3-(furan-2-yl)prop-2-enamide in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research on ((2E)-N-benzyl-3-(furan-2-yl)prop-2-enamide)-N-benzyl-3-(furan-2-yl)prop-2-enamide. One of the future directions is the development of new derivatives with improved solubility and bioavailability. Another future direction is the investigation of its potential as an anticancer agent. Additionally, the mechanism of action of ((2E)-N-benzyl-3-(furan-2-yl)prop-2-enamide)-N-benzyl-3-(furan-2-yl)prop-2-enamide needs to be further elucidated to fully understand its therapeutic potential. Finally, more studies are needed to evaluate its safety and toxicity in humans.
Synthesemethoden
The synthesis of ((2E)-N-benzyl-3-(furan-2-yl)prop-2-enamide)-N-benzyl-3-(furan-2-yl)prop-2-enamide involves the reaction of benzylamine and furan-2-carbaldehyde in the presence of acetic acid and acetic anhydride. The reaction proceeds through a condensation reaction, resulting in the formation of ((2E)-N-benzyl-3-(furan-2-yl)prop-2-enamide)-N-benzyl-3-(furan-2-yl)prop-2-enamide.
Wissenschaftliche Forschungsanwendungen
((2E)-N-benzyl-3-(furan-2-yl)prop-2-enamide)-N-benzyl-3-(furan-2-yl)prop-2-enamide has been the subject of numerous scientific studies due to its potential applications in various fields. It has been extensively studied for its anti-inflammatory, analgesic, and antioxidant properties. It has also been investigated for its potential use as an anticancer agent.
Eigenschaften
IUPAC Name |
(E)-N-benzyl-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c16-14(9-8-13-7-4-10-17-13)15-11-12-5-2-1-3-6-12/h1-10H,11H2,(H,15,16)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFJTJMDEPLRCQ-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-benzyl-3-(furan-2-yl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


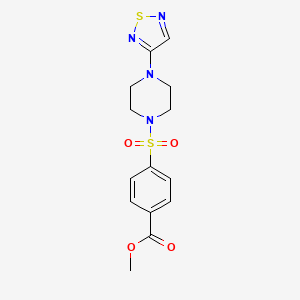
![8-[(1-Cyclobutylaziridin-2-yl)methoxy]-5-methoxy-2-methylquinoline](/img/structure/B2719767.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2719769.png)

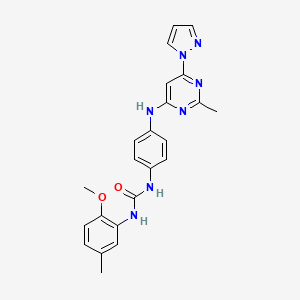
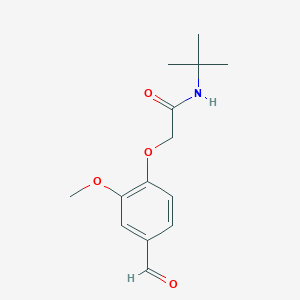
![2-[(2,6-Dimethyloxan-4-yl)amino]propan-1-ol](/img/structure/B2719776.png)
![N-benzyl-6-[4-(2-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B2719778.png)
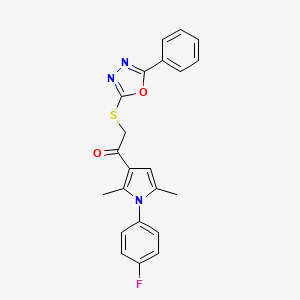
![N-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2719780.png)
![2-fluoro-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2719784.png)

